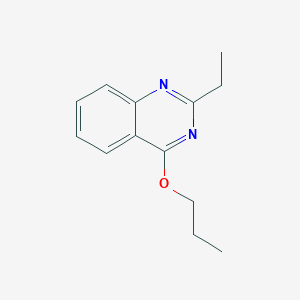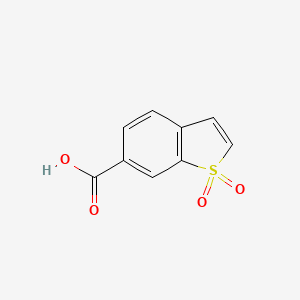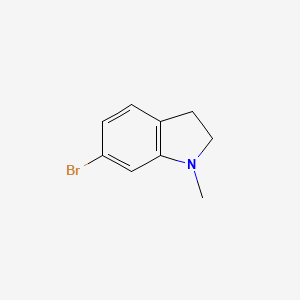
2-(1-Ethylpiperidin-2-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethylpiperidin-2-yl)azepane ist eine heterocyclische Verbindung, die einen siebengliedrigen Azepanring aufweist, der mit einem Piperidinring verschmolzen ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound kann durch verschiedene Methoden erfolgen. Ein gängiger Ansatz beinhaltet die Cyclisierung linearer Vorläufer, gefolgt von Funktionalisierung. So kann beispielsweise eine Pd/LA-katalysierte Decarboxylierungsreaktion unter milden Bedingungen zur Bildung des Azepanrings verwendet werden . Eine weitere Methode beinhaltet die Verwendung von mehrkomponentigen Heterocyclisierungsreaktionen, die die Bildung des Azepan-Gerüsts in einem Eintopfverfahren ermöglichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet in der Regel skalierbare Synthesewege, die eine hohe Ausbeute und Reinheit gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Reproduzierbarkeit des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-2-yl)azepane can be achieved through several methods. One common approach involves the cyclization of linear precursors followed by functionalization. For example, a Pd/LA-catalyzed decarboxylation reaction can be used to form the azepane ring under mild conditions . Another method involves the use of multicomponent heterocyclization reactions, which allow for the formation of the azepane scaffold in a one-pot procedure .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(1-Ethylpiperidin-2-yl)azepane unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können den Azepanring in gesättigtere Derivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Azepanring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen N-Oxide, reduzierte Azepan-Derivate und verschiedene substituierte Azepane, abhängig von den verwendeten Reagenzien und Bedingungen.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethylpiperidin-2-yl)azepane hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Industrie: Die Verbindung wird bei der Herstellung von Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren und Harzen, verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So interagiert es beispielsweise als Opioid-Analgetikum mit Opioid-Rezeptoren, um Analgesie und Sedierung zu erzeugen .
Wirkmechanismus
The mechanism of action of 2-(1-Ethylpiperidin-2-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, as an opioid analgesic, it interacts with opioid receptors to produce analgesia and sedation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Azepan: Eine siebengliedrige Ringverbindung mit ähnlichen Strukturmerkmalen.
Piperidin: Eine sechsgliedrige Ringverbindung, die häufig in der medizinischen Chemie vorkommt.
Benzodiazepine: Verbindungen mit einem kondensierten Benzol- und Diazepinringsystem.
Einzigartigkeit
2-(1-Ethylpiperidin-2-yl)azepane ist aufgrund seiner spezifischen Ringstruktur, die die Eigenschaften von Azepan und Piperidin kombiniert, einzigartig.
Eigenschaften
Molekularformel |
C13H26N2 |
|---|---|
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
2-(1-ethylpiperidin-2-yl)azepane |
InChI |
InChI=1S/C13H26N2/c1-2-15-11-7-5-9-13(15)12-8-4-3-6-10-14-12/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
AHUOOIMPGMLGTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCCC1C2CCCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11890912.png)



![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)




![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)



![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)
